Calcium propionate, hydrate

Overview

Description

Calcium propionate, hydrate, also known as calcium dipropionate, is a calcium salt of propanoic acid. It is commonly used as a food preservative due to its ability to inhibit the growth of mold and bacteria. This compound appears as a white crystalline solid and is highly soluble in water . It is widely used in bakery products, dairy products, and animal feed to extend shelf life and prevent spoilage .

Mechanism of Action

Target of Action

Calcium propionate, also known as calcium dipropanoate or propanoic acid, calcium salt, monohydrate, primarily targets microorganisms such as mold and bacteria . It competes with alanine and other amino acids necessary for the growth of these microorganisms . In the context of dairy cows, it has been found to increase the calcium content in the blood of perinatal dairy cows, thereby reducing the incidence of milk fever .

Mode of Action

It accumulates in the cell and competes with alanine and other amino acids necessary for the growth of microorganisms . This interference with the energy production of the microorganisms effectively inhibits their growth .

Biochemical Pathways

The metabolism of propionate, the active component of calcium propionate, begins with its conversion to propionyl coenzyme A (propionyl-CoA). Since propanoic acid has three carbons, propionyl-CoA cannot directly enter the beta oxidation or the citric acid cycles. In most vertebrates, propionyl-CoA is carboxylated to D-methylmalonyl-CoA, which is isomerised to L-methylmalonyl-CoA. A vitamin B12–dependent enzyme catalyzes rearrangement of L-methylmalonyl-CoA to succinyl-CoA, which is an intermediate of the citric acid cycle and can be readily incorporated there .

Result of Action

The primary result of calcium propionate’s action is the inhibition of mold and bacterial growth in food products, particularly baked goods . This extends the shelf life of these products and helps maintain their quality. In the context of dairy cows, supplementation with calcium propionate can increase the calcium content in the blood, reducing the incidence of milk fever .

Action Environment

The efficacy of calcium propionate can be influenced by environmental factors. For instance, a study found that incubation temperature shifts impacted the effectiveness of calcium propionate in inhibiting gas production, methane production, and methane concentration . This suggests that temperature and other environmental conditions could play a role in the compound’s action, efficacy, and stability.

Biochemical Analysis

Biochemical Properties

Calcium propionate hydrate plays a significant role in biochemical reactions. It is involved in the metabolism of propionate, which begins with its conversion to propionyl coenzyme A (propionyl-CoA), the usual first step in the metabolism of carboxylic acids . Since propanoic acid has three carbons, propionyl-CoA cannot directly enter the beta oxidation or the citric acid cycles .

Cellular Effects

Calcium propionate hydrate has been found to have effects on various types of cells and cellular processes. For instance, consumption of propionate, an ingredient that’s widely used in baked goods, animal feeds, and artificial flavorings, appears to increase levels of several hormones that are associated with risk of obesity and diabetes . The study also showed that chronic exposure to propionate resulted in weight gain and insulin resistance .

Molecular Mechanism

The molecular mechanism of action of Calcium propionate hydrate involves its conversion to propionyl coenzyme A (propionyl-CoA), which is the usual first step in the metabolism of carboxylic acids . Since propanoic acid has three carbons, propionyl-CoA cannot directly enter the beta oxidation or the citric acid cycles .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Calcium propionate hydrate can change over time. For instance, in a study conducted over 72 hours, it was found that the addition of 2.5% Calcium propionate hydrate significantly increased the gas production at 72 hours, asymptotic gas production, concentration of propionate, and valerate .

Dosage Effects in Animal Models

In animal models, the effects of Calcium propionate hydrate can vary with different dosages. For instance, in a study conducted on dairy cows, it was found that different levels of Calcium propionate hydrate supplementation improved the rumen fermentation and the ruminal bacterial diversity but had little impact on the major ruminal bacterial community composition .

Metabolic Pathways

Calcium propionate hydrate is involved in the metabolism of propionate, which begins with its conversion to propionyl coenzyme A (propionyl-CoA), the usual first step in the metabolism of carboxylic acids . Since propanoic acid has three carbons, propionyl-CoA cannot directly enter the beta oxidation or the citric acid cycles .

Preparation Methods

Calcium propionate, hydrate, can be synthesized through the reaction of calcium hydroxide with propionic acid. The reaction is typically carried out in an aqueous solution, where calcium hydroxide is gradually added to propionic acid under controlled conditions to form calcium propionate . The reaction can be represented as follows:

Ca(OH)2+2C3H6O2→Ca(C3H5O2)2+2H2O

Industrial production methods often involve the use of a propionic acid and water vapor mixture introduced into an aqueous solution containing calcium propionate and calcium hydroxide . The resulting product is then dried to obtain the solid form of calcium propionate.

Chemical Reactions Analysis

Calcium propionate, hydrate, primarily undergoes dissociation in aqueous solutions to release propionic acid and calcium ions. This dissociation is crucial for its antimicrobial properties, as the undissociated propionic acid can diffuse across microbial cell membranes and disrupt their metabolic processes . The compound does not typically undergo oxidation, reduction, or substitution reactions under normal conditions.

Scientific Research Applications

Calcium propionate, hydrate, has a wide range of scientific research applications:

Chemistry: It is used as a reagent in various chemical reactions and as a standard for calibrating analytical instruments.

Biology: It serves as a mold inhibitor in biological research, particularly in studies involving microbial growth and metabolism.

Comparison with Similar Compounds

Calcium propionate, hydrate, is often compared with other propionate salts, such as sodium propionate and potassium propionate. While all these compounds share similar antimicrobial properties, calcium propionate is preferred in certain applications due to its additional calcium content, which can be beneficial in animal feed . Other similar compounds include:

Sodium propionate: Used as a food preservative and mold inhibitor.

Potassium propionate: Also used as a preservative with similar properties to calcium propionate.

This compound, stands out due to its dual role as a preservative and a source of calcium, making it a versatile compound in various applications.

Properties

IUPAC Name |

calcium;propanoate;hydrate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C3H6O2.Ca.H2O/c2*1-2-3(4)5;;/h2*2H2,1H3,(H,4,5);;1H2/q;;+2;/p-2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGYGWEZHXCOVOC-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

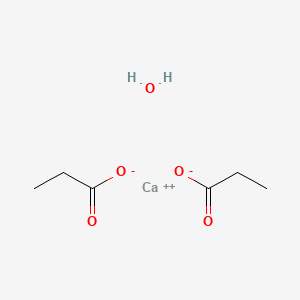

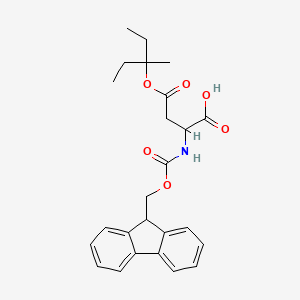

CCC(=O)[O-].CCC(=O)[O-].O.[Ca+2] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12CaO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10205307 | |

| Record name | Propanoic acid, calcium salt, monohydrate (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10205307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56744-45-7 | |

| Record name | Propionic acid, calcium salt (2:1), hydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056744457 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propanoic acid, calcium salt, monohydrate (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10205307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-{3-[(3-Methylphenyl)methyl]-1,2,4-thiadiazol-5-yl}piperazine](/img/structure/B6353342.png)

![[6-chloro-2-oxo-3-[(3-oxo-3-phenylmethoxypropyl)carbamoyl]chromen-7-yl] butanoate](/img/structure/B6353353.png)

![4-(2-Methoxyphenyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B6353363.png)

![4-(2-Methoxybenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B6353383.png)

![1-{3-[(4-Methoxyphenyl)methyl]-1,2,4-thiadiazol-5-yl}piperazine](/img/structure/B6353390.png)